molecular formula C11H16N2O3S B5230355 3-[Methyl(propyl)sulfamoyl]benzamide

3-[Methyl(propyl)sulfamoyl]benzamide

Numéro de catalogue: B5230355
Poids moléculaire: 256.32 g/mol
Clé InChI: NBDRVMMOOUBSRL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-[Methyl(propyl)sulfamoyl]benzamide is a synthetic compound belonging to the sulfamoyl-benzamide class, which has demonstrated significant research value as a scaffold for developing potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) . These ectoenzymes are crucial in regulating purinergic signaling by hydrolyzing extracellular nucleotides, and their dysregulation is implicated in various pathological processes, including thrombosis, inflammation, diabetes, and cancer . Researchers are exploring sulfamoyl-benzamide derivatives like 3-[Methyl(propyl)sulfamoyl]benzamide to target specific h-NTPDase isoforms (such as h-NTPDase1, -2, -3, and -8) to modulate nucleotide levels and develop potential therapeutic strategies for these conditions . The structural motif of combining sulfonamide and carboxamide functional groups on an aromatic core is also recognized in other research areas, including the study of sirtuin deacetylase SIRT2 for neurodegenerative diseases like Huntington's and Parkinson's, and as a privileged structure in cannabinoid receptor ligand development . This compound is provided for research purposes to support investigations in enzymology, purinergic signaling, and medicinal chemistry. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

3-[methyl(propyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-3-7-13(2)17(15,16)10-6-4-5-9(8-10)11(12)14/h4-6,8H,3,7H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDRVMMOOUBSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(propyl)sulfamoyl]benzamide typically involves the reaction of a benzamide derivative with a methyl(propyl)sulfamoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of 3-[Methyl(propyl)sulfamoyl]benzamide may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-[Methyl(propyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

3-[Methyl(propyl)sulfamoyl]benzamide has been explored for its potential as an anticancer agent . Studies indicate that modifications to the benzamide structure can enhance selectivity and potency against specific histone deacetylase (HDAC) isoforms, which are critical in cancer cell proliferation and survival .

Case Study: HDAC Inhibition
A related compound demonstrated significant selectivity for HDAC3, suggesting that structural variations may lead to enhanced anticancer efficacy when combined with standard chemotherapeutics like taxol. This synergy indicates promising avenues for combination therapies in clinical settings .

Antimicrobial Activity

Research has shown that compounds within the sulfamoyl benzamide class exhibit antimicrobial properties. The mechanism often involves the inhibition of bacterial enzyme systems or disruption of cellular processes, making these compounds valuable in developing new antibiotics .

Case Study: Antimicrobial Efficacy
In vitro studies have demonstrated that certain derivatives of 3-[Methyl(propyl)sulfamoyl]benzamide possess activity against resistant strains of bacteria, highlighting their potential role in addressing antibiotic resistance .

Inflammation and Immune Response Modulation

The compound has been investigated for its ability to modulate inflammatory pathways, particularly through the NF-κB signaling pathway. Sustained activation of NF-κB has been associated with various inflammatory diseases, suggesting that 3-[Methyl(propyl)sulfamoyl]benzamide could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Case Study: Immune Response Enhancement
Studies indicate that when used as a co-adjuvant with monophosphoryl lipid A (MPLA), this compound significantly enhances antigen-specific immune responses in murine models, suggesting its potential use in vaccine formulations .

Mécanisme D'action

The mechanism of action of 3-[Methyl(propyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 3-[methyl(propyl)sulfamoyl]benzamide and analogous sulfamoyl benzamides:

Compound Name Substituents/Modifications Synthesis Route Key Properties/Activities References
3-[Methyl(propyl)sulfamoyl]benzamide - 3-position sulfamoyl group (N-methyl, N-propyl) Likely derived from chlorosulfonation of benzoic acid, followed by amine coupling Potential GK activation (inferred from structural analogs); moderate lipophilicity
2-(N-Allylsulfamoyl)-N-propylbenzamide - 2-position sulfamoyl group (N-allyl)
- N-propyl benzamide
Direct coupling of sulfamoyl chloride with benzamide precursors Crystalline structure with Hirshfeld surface-documented hydrogen bonds; DFT-optimized geometry
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) - 4-position sulfamoyl (N-benzyl, N-methyl)
- 1,3,4-oxadiazole substituent
Purchased pre-synthesized; solubilized with DMSO/Pluronic F-127 Antifungal activity against C. albicans via thioredoxin reductase inhibition
Sulfamoyl benzamide derivatives (e.g., compounds 6, 7, 8, 10) Variable substituents (e.g., nitro, methoxy groups) Chlorosulfonation of nitrobenzoic acid, followed by amine/thionyl chloride steps Glucokinase activation via H-bonding with Arg63 (docking studies; 3.1–3.4 Å bond distances)
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) - 4-position sulfamoyl (N-cyclohexyl, N-ethyl)
- Furan-linked oxadiazole
Commercial synthesis Broader antifungal spectrum compared to LMM5; enhanced solubility due to furan moiety

Key Findings:

Structural Influence on Bioactivity :

  • The position of the sulfamoyl group (2- vs. 3- vs. 4-) significantly impacts molecular interactions. For example, 3-substituted derivatives (e.g., 3-[methyl(propyl)sulfamoyl]benzamide) may favor allosteric binding in enzymes like glucokinase , whereas 2-substituted analogs (e.g., 2-(N-allylsulfamoyl)-N-propylbenzamide) exhibit distinct crystallographic packing due to allyl group steric effects .
  • Heterocyclic additions (e.g., 1,3,4-oxadiazole in LMM5/LMM11) enhance antifungal activity by introducing planar, conjugated systems that improve target binding .

Synthetic Flexibility :

  • Compounds with simpler substituents (e.g., methyl/propyl groups) are synthesized via stepwise chlorosulfonation and amidation , while complex analogs (e.g., oxadiazole-containing derivatives) often require pre-functionalized building blocks .

Pharmacological Potential: Glucokinase activation is prominent in sulfamoyl benzamides with hydrogen-bonding motifs (e.g., benzamide carbonyl interacting with Arg63) . Antifungal activity correlates with electron-withdrawing substituents (e.g., nitro groups) and heterocyclic moieties, as seen in LMM5/LMM11 .

Computational Insights :

  • Density functional theory (DFT) and docking studies (e.g., AutoDock Vina ) validate the role of substituents in optimizing binding affinities and thermodynamic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[Methyl(propyl)sulfamoyl]benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions. Key steps include sulfamoylation of the benzamide core using methylpropylamine derivatives and sulfur-containing reagents (e.g., thionyl chloride or sulfur trioxide complexes). Reaction conditions such as temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or dichloromethane), and catalyst selection (e.g., triethylamine for acid scavenging) critically influence yield . Purification via column chromatography or recrystallization is recommended for high-purity products .

Q. How can researchers confirm the structural integrity of 3-[Methyl(propyl)sulfamoyl]benzamide post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of methyl (δ 1.2–1.5 ppm), propyl (δ 0.9–1.1 ppm), and sulfamoyl (δ 3.3–3.6 ppm) groups.
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]+ at m/z 297.12).
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the key solubility challenges for this compound, and how can they be addressed experimentally?

  • Methodology : The sulfamoyl and benzamide groups confer limited aqueous solubility. Strategies include:

  • Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays.
  • Salt formation : Explore hydrochloride or sodium salts to improve hydrophilicity.
  • Nanoparticle formulation : Encapsulate using PLGA or liposomes to enhance bioavailability .

Advanced Research Questions

Q. How can molecular docking tools like AutoDock Vina predict the binding interactions of 3-[Methyl(propyl)sulfamoyl]benzamide with biological targets?

  • Methodology :

Receptor preparation : Obtain the target protein structure (e.g., from PDB) and remove water molecules/cofactors.

Ligand preparation : Generate 3D conformers of the compound and assign Gasteiger charges.

Grid box setup : Define the binding site using known catalytic residues (e.g., 20 ų box centered on the active site).

Docking runs : Use AutoDock Vina with default parameters (exhaustiveness = 8) to rank binding poses by affinity (ΔG). Validate results with MD simulations or experimental IC50 correlations .

Q. How do structural modifications (e.g., substituent variation on the benzamide ring) affect biological activity, and how can SAR studies resolve contradictory data?

  • Methodology :

  • Systematic substitution : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the benzamide para/meta positions.
  • Activity assays : Compare inhibition of target enzymes (e.g., kinases) or antimicrobial activity (MIC values) across analogs.
  • Data normalization : Use control compounds (e.g., known inhibitors) to account for batch variability. Contradictions in activity may arise from off-target effects, necessitating proteome-wide profiling or CRISPR screens .

Q. What experimental approaches can elucidate the metabolic stability of this compound in preclinical models?

  • Methodology :

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance (Clint).
  • CYP inhibition screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.
  • In vivo PK studies : Administer intravenously/orally to rodents and collect plasma samples for AUC and bioavailability calculations .

Q. How can researchers address discrepancies between computational predictions and experimental binding affinity data?

  • Methodology :

  • Force field refinement : Re-dock using AMBER or CHARMM force fields to improve pose accuracy.
  • Solvent effects : Include explicit water molecules in docking simulations.
  • Experimental validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (KD) and compare with docking scores .

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